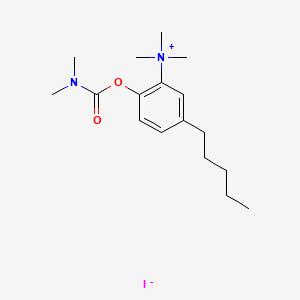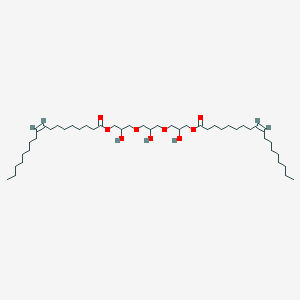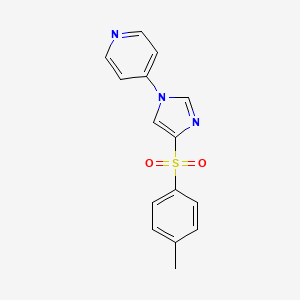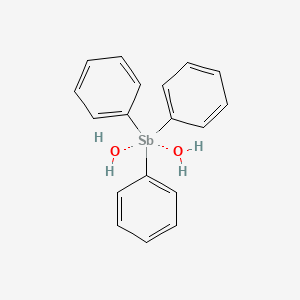
Triphenylantimony dihydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenylantimony dihydroxide is an organometallic compound containing antimony in its pentavalent state It is characterized by the presence of three phenyl groups and two hydroxide groups attached to the antimony atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Triphenylantimony dihydroxide can be synthesized through several methods. One common approach involves the reaction of triphenylantimony dichloride with water or a hydroxide source. The reaction typically proceeds as follows:
Ph3SbCl2+2H2O→Ph3Sb(OH)2+2HCl
where Ph represents a phenyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods as described above. The process would be optimized for yield and purity, often involving controlled addition of water or hydroxide sources and subsequent purification steps to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Triphenylantimony dihydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state antimony compounds.
Substitution: The hydroxide groups can be substituted with other ligands, such as halides or organic groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halides or organic acids in the presence of a base.
Major Products:
Oxidation: Higher oxidation state antimony compounds.
Reduction: Lower oxidation state antimony compounds.
Substitution: Various substituted triphenylantimony derivatives.
Aplicaciones Científicas De Investigación
Triphenylantimony dihydroxide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other organoantimony compounds and coordination complexes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals and as an antimicrobial agent.
Industry: Utilized in catalysis and materials science for developing new materials with unique properties.
Mecanismo De Acción
The mechanism of action of triphenylantimony dihydroxide involves its interaction with various molecular targets. The hydroxide groups can participate in hydrogen bonding and coordination with other molecules, while the phenyl groups provide steric and electronic effects. These interactions can influence the compound’s reactivity and stability, making it useful in various chemical processes.
Comparación Con Compuestos Similares
Triphenylantimony dichloride: Contains two chloride groups instead of hydroxide groups.
Triphenylbismuth dihydroxide: Similar structure but with bismuth instead of antimony.
Triphenylarsenic dihydroxide: Similar structure but with arsenic instead of antimony.
Uniqueness: Triphenylantimony dihydroxide is unique due to the specific properties imparted by the antimony atom and the hydroxide groups. These properties include its reactivity, coordination behavior, and potential applications in various fields. Compared to its bismuth and arsenic analogs, this compound may exhibit different reactivity and stability profiles, making it suitable for specific applications where other compounds may not be as effective.
Propiedades
Número CAS |
896-29-7 |
|---|---|
Fórmula molecular |
C18H19O2Sb |
Peso molecular |
389.1 g/mol |
Nombre IUPAC |
triphenylstibane;dihydrate |
InChI |
InChI=1S/3C6H5.2H2O.Sb/c3*1-2-4-6-5-3-1;;;/h3*1-5H;2*1H2; |
Clave InChI |
QNEHTJFWGHSTEF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)C3=CC=CC=C3.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



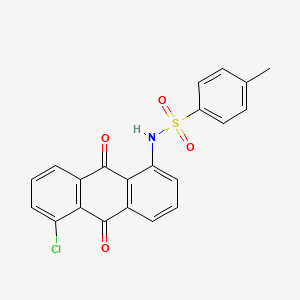
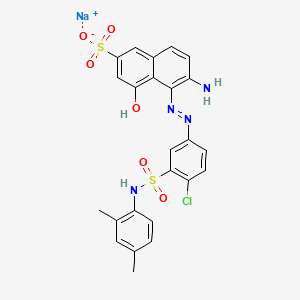
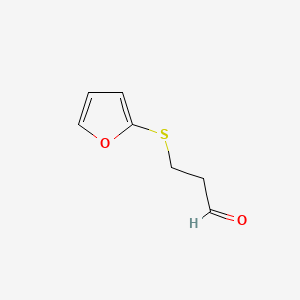
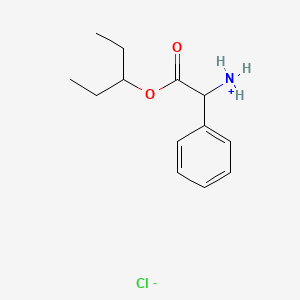
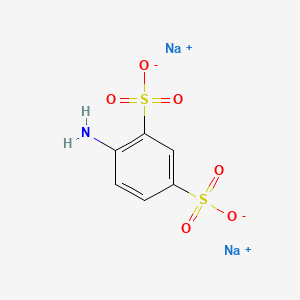

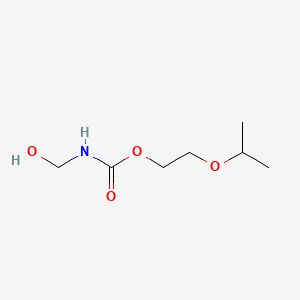
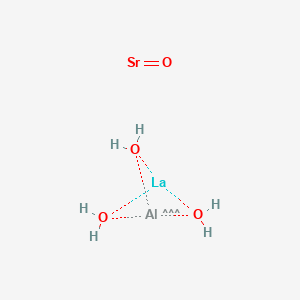
![3-Pyridinecarbonitrile, 5-[[2-chloro-4-(phenylazo)phenyl]azo]-2,6-bis[(3-methoxypropyl)amino]-4-methyl-](/img/structure/B13773099.png)
![N-[(E)-(2-chloro-1-ethylindol-3-yl)methylideneamino]-2,4-dinitroaniline](/img/structure/B13773104.png)
